Leucomycin a5

Descripción general

Descripción

La leucomicina A5 es un antibiótico macrólido que pertenece al complejo de la leucomicina. Originalmente se aisló de la bacteria Streptomyces kitasatoensis. Este compuesto exhibe una actividad antibacteriana de amplio espectro, lo que lo hace eficaz contra una variedad de bacterias Gram-positivas y Gram-negativas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La leucomicina A5 se produce típicamente a través de procesos de fermentación que involucran a Streptomyces kitasatoensis. El caldo de fermentación se somete a varios pasos de purificación para aislar el compuesto deseado. La ruta sintética implica el uso de medios de cultivo específicos y condiciones ambientales controladas para optimizar el rendimiento de la leucomicina A5 .

Métodos de Producción Industrial

La producción industrial de leucomicina A5 implica procesos de fermentación a gran escala. El caldo de fermentación se somete a técnicas de extracción y purificación, incluyendo extracción con disolventes, cromatografía y cristalización, para obtener leucomicina A5 de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones

La leucomicina A5 se somete a diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de átomos de hidrógeno.

Reducción: Esta reacción implica la adición de átomos de hidrógeno o la eliminación de átomos de oxígeno.

Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de cetonas o aldehídos, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

La leucomicina A5 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en el estudio de antibióticos macrólidos.

Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.

Medicina: Se investiga por su posible uso en el tratamiento de infecciones bacterianas, especialmente las causadas por cepas resistentes a los antibióticos.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de los procesos de fermentación

Mecanismo De Acción

La leucomicina A5 ejerce sus efectos antibacterianos uniéndose al ribosoma bacteriano, específicamente a la subunidad 50S. Esta unión inhibe la síntesis de proteínas al evitar la elongación de la cadena polipeptídica, lo que finalmente lleva a la muerte de la célula bacteriana. Los objetivos moleculares incluyen el ARN ribosómico y las proteínas asociadas .

Comparación Con Compuestos Similares

Compuestos Similares

Josamicina: Otro antibiótico macrólido con una estructura y un mecanismo de acción similares.

Eritromicina: Un antibiótico macrólido conocido utilizado para tratar diversas infecciones bacterianas.

Tilosina: Un antibiótico macrólido utilizado principalmente en medicina veterinaria.

Singularidad de la Leucomicina A5

La leucomicina A5 es única debido a su actividad antibacteriana de amplio espectro y su eficacia contra cepas de bacterias sensibles a la penicilina y resistentes a la penicilina. Su estructura y mecanismo de acción distintivos la convierten en un compuesto valioso en el estudio de la resistencia bacteriana y el desarrollo de nuevos antibióticos .

Actividad Biológica

Leucomycin A5 is a macrolide antibiotic derived from the fermentation of Streptomyces species. It exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

This compound has demonstrated potent antimicrobial effects against various bacterial strains. Its efficacy is particularly noted in the treatment of infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values for this compound have been reported to be comparable to those of other standard antibiotics.

Table 1: MIC Values of this compound Against Selected Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

| Enterococcus faecalis | 2.0 |

| Escherichia coli | >32 |

These values indicate that this compound is highly effective against certain Gram-positive bacteria but shows limited activity against Gram-negative organisms like E. coli .

This compound exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 50S ribosomal subunit, disrupting peptide bond formation and ultimately leading to bacterial cell death. This mechanism is similar to that of other macrolide antibiotics, such as erythromycin and azithromycin.

Case Study: Efficacy Against MRSA

A recent study evaluated the effectiveness of this compound against MRSA isolates. The results indicated that this compound exhibited bactericidal activity at concentrations lower than those required for traditional antibiotics like vancomycin and linezolid. Specifically, it was found that:

- Bactericidal Activity : this compound completely eradicated MRSA biofilms at concentrations as low as 8 µg/mL.

- Resistance : Unlike vancomycin, exposure to sub-MIC concentrations of this compound did not lead to spontaneous resistance in MRSA strains .

Structural Modifications and Enhanced Activity

Research has shown that structural modifications to this compound can enhance its antimicrobial properties. For instance, acyl derivatives of this compound have been synthesized, resulting in improved activity against resistant bacterial strains. These modifications can increase the drug's affinity for bacterial ribosomes or alter its pharmacokinetic properties .

Table 2: Comparison of Antimicrobial Activities of Leucomycin Derivatives

| Compound | MIC (µg/mL) | Activity Enhancement |

|---|---|---|

| This compound | 0.5 | Baseline |

| Acyl Derivative 1 | 0.25 | 2x |

| Acyl Derivative 2 | 0.125 | 4x |

Propiedades

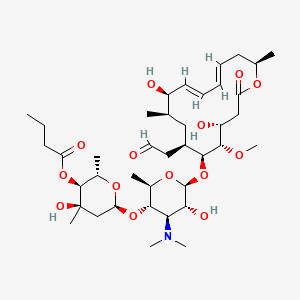

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H65NO14/c1-10-14-29(44)52-37-25(5)50-31(21-39(37,6)47)53-34-24(4)51-38(33(46)32(34)40(7)8)54-35-26(17-18-41)19-22(2)27(42)16-13-11-12-15-23(3)49-30(45)20-28(43)36(35)48-9/h11-13,16,18,22-28,31-38,42-43,46-47H,10,14-15,17,19-21H2,1-9H3/b12-11+,16-13+/t22-,23-,24-,25+,26+,27+,28-,31+,32-,33-,34-,35+,36+,37+,38+,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVYPSLDMXOITF-MJRCUCNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18361-45-0 | |

| Record name | Leucomycin A5 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18361-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucomycin A5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEUCOMYCIN A5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q5L181XZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Leucomycin A5 interact with its target and what are the downstream effects?

A1: this compound, a macrolide antibiotic, exerts its antibacterial activity by binding to the 50S subunit of bacterial ribosomes. [] This binding inhibits bacterial protein synthesis by interfering with the translocation of peptidyl tRNA. [] This ultimately leads to bacterial cell death. [] Rokitamycin, a 3"-O-propionyl derivative of this compound, demonstrates bactericidal activity against staphylococci at concentrations close to the minimum inhibitory concentration (MIC). [] This bactericidal effect is thought to be linked to the strong, "adhesive" binding of Rokitamycin to the ribosome. []

Q2: What is the structural characterization of this compound?

A2: this compound is a 16-membered macrolide antibiotic. [, , ] Its structure consists of a macrocyclic lactone ring with a diene and a 6-methylene-carboxaldehyde group. [] Additionally, it possesses a 4-O-isovalerylmycaminosyl mycarose disaccharide moiety attached to the macrolactone ring. [] While its exact molecular formula and weight are not explicitly stated in the provided abstracts, detailed structural information can be found in the cited research. [, ] Spectroscopic data, including 1H-NMR and 13C-NMR, have been used to confirm the structure of this compound and its derivatives. [, ]

Q3: How does the structure of this compound relate to its activity?

A3: Modifications to the this compound structure can significantly impact its antibacterial activity. Acylation of the 3"-hydroxyl group, particularly with acetyl or propionyl groups, enhances in vitro antibacterial activity against both susceptible and resistant microorganisms. [] Conversely, acylation at the C-3 and C-9 hydroxyl groups diminishes in vitro antibacterial activity. [] Rokitamycin, the 3"-O-propionyl derivative, displays enhanced activity against macrolide-resistant strains of Staphylococcus aureus and Streptococcus pyogenes, highlighting the significance of the 3"-O-propionyl group for overcoming resistance. []

Q4: What are the known resistance mechanisms to this compound and related compounds?

A4: While the provided abstracts don't elaborate on specific resistance mechanisms for this compound, they indicate that modifications to the macrolide structure, particularly at the 3"-position, can influence activity against resistant strains. [, ] This suggests that resistance mechanisms likely involve alterations in the bacterial ribosome target, affecting the binding of this compound and its analogs. Further research is needed to fully elucidate the specific resistance mechanisms associated with this antibiotic.

Q5: What is known about the pharmacokinetics of this compound and its derivatives?

A5: Studies show that the introduction of an acyl group at the C-3" hydroxyl group increases the serum levels of this compound derivatives. [] This increase is greater with 3"-O-acylation compared to 3-O-acylation. [] Notably, the 3"-O-propionyl derivative (Rokitamycin) achieves higher serum levels compared to the 3"-O-acetyl derivative. [] This highlights the impact of structural modifications on the pharmacokinetic profile of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.